REACTION_CXSMILES
|
NC1C(O)=CC=CC=1[C:9]([C:11]1[CH:16]=[CH:15][C:14]([CH:17]([CH3:19])[CH3:18])=[CH:13][CH:12]=1)=[O:10].BrC(Br)C.C(N(C(C)C)C(C)C)C>O1CCOCC1>[CH:17]([C:14]1[CH:15]=[CH:16][C:11]([CH:9]=[O:10])=[CH:12][CH:13]=1)([CH3:19])[CH3:18]
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Name
|
(2-amino-3-hydroxy-phenyl)-(4-isopropyl-phenyl)-methanone
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1O)C(=O)C1=CC=C(C=C1)C(C)C
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
|
Quantity
|
0.67 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After extraction with water/dichloromethane the crude product
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |